(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one
Description
This compound belongs to the class of (Z)-5-benzylidene-2-anilino-1,3-thiazol-4-one derivatives, characterized by a thiazol-4-one core substituted with a benzylidene group at position 5 and an anilino moiety at position 2. The (5Z) configuration indicates a stereospecific double bond between the thiazole ring and the benzylidene substituent. The 3,4-dimethylanilino substituent at position 2 contributes steric bulk and lipophilicity. Such compounds are typically synthesized via condensation reactions between substituted thiazolones and aromatic aldehydes or amines, as described in general procedures for analogous structures .
Properties
Molecular Formula |
C24H27N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27N3O3S/c1-15-7-8-18(11-16(15)2)25-24-26-23(28)22(31-24)13-17-12-21(30-4)19(14-20(17)29-3)27-9-5-6-10-27/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,25,26,28)/b22-13- |
InChI Key |
JELGZALUNLOSRM-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)N4CCCC4)OC)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)N4CCCC4)OC)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,5-dimethoxy-4-(1-pyrrolidinyl)benzaldehyde with 3,4-dimethylphenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the final thiazolidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related thiazol-4-one and thiazolidin-4-one derivatives, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
Steric and Lipophilic Considerations: The 3,4-dimethylanilino group introduces greater steric bulk than simpler substituents (e.g., 4-methylphenyl in analogs 6a–j), which may influence membrane permeability or receptor interactions .
Hybrid Structures : Compounds like those in and integrate pyrazole rings into the benzylidene group, expanding π-π stacking capabilities but reducing flexibility compared to the target’s simpler aryl system.
Thioxo vs. Oxo Groups : Thioxo-containing derivatives (e.g., ) exhibit distinct reactivity and hydrogen-bonding profiles compared to the target’s oxo group at position 5.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for Z-configured thiazolones, involving base-mediated condensation of preformed thiazol-4-ones with substituted benzaldehydes and anilines .
- Crystallography and Structural Validation: SHELX-based refinement (as noted in ) is commonly employed for resolving stereochemistry in such compounds, ensuring accurate Z/E configuration assignments.
- SAR Trends : Analogs with electron-donating groups (e.g., methoxy, pyrrolidine) on the benzylidene moiety often exhibit enhanced solubility and target affinity compared to electron-withdrawing substituents .
Biological Activity
The compound (5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a compound structurally related to this compound exhibited significant activity against various bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition |
|---|---|---|
| Escherichia coli | 187 µg/ml | 10.3 mm |
| Klebsiella pneumoniae | 220 µg/ml | 10.3 mm |
| Staphylococcus aureus | >1000 µg/ml | 4.4 mm |
| Aspergillus niger | 1 µg/ml | 28 mm |
These results suggest that thiazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:
- Induction of Apoptosis : Thiazoles have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G1/S or G2/M phase.
- Inhibition of Metastasis : Some studies suggest that thiazole derivatives can inhibit the migration and invasion of cancer cells.
In vitro studies have demonstrated that compounds similar to this compound exhibit potent activity against various cancer cell lines .
Anti-inflammatory Activity
Thiazole derivatives have also been reported to possess anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Cytokine Inhibition : Reduction in levels of TNF-alpha and IL-6.
- Enzyme Inhibition : Suppression of COX and LOX activities.
These findings suggest that this compound may be useful in treating inflammatory diseases .
Case Studies
A notable case study involved the administration of a thiazole derivative in a murine model of cancer. The results showed significant tumor reduction compared to control groups, with minimal side effects observed. The study concluded that thiazole derivatives could be promising candidates for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
